molecular formula C16H21N3O5S B14938427 Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B14938427
M. Wt: 367.4 g/mol
InChI Key: JIRYSYRAILHTAW-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate (CAS: VCID: VC19991005) is a heterocyclic compound with the molecular formula C₁₅H₁₉N₃O₅S and a molecular weight of 353.4 g/mol. Its structure features a thiazole ring substituted with a 2-methylpropyl group at position 5 and a methoxy-oxazole-propanoyl amino moiety at position 2 . This dual heterocyclic architecture—combining thiazole and oxazole rings—imparts unique physicochemical properties, making it a candidate for therapeutic applications in oncology and infectious diseases.

Synthesis involves multi-step organic reactions, typically using acyl chlorides, amines, and alcohols under reflux or catalytic conditions. Industrial-scale production employs continuous flow reactors and chromatographic purification to optimize yield and purity . Research highlights its interactions with enzymes and receptors, though specific biological targets remain under investigation .

Properties

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H21N3O5S/c1-9(2)7-11-14(15(21)23-4)18-16(25-11)17-12(20)6-5-10-8-13(22-3)19-24-10/h8-9H,5-7H2,1-4H3,(H,17,18,20)

InChI Key

JIRYSYRAILHTAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCC2=CC(=NO2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the thiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality of the final product .

Chemical Reactions Analysis

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In medicinal chemistry, it has shown promise as a lead compound for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties. In biology, it has been used as a tool to study various biochemical pathways and molecular interactions. Industrial applications include its use as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical distinctiveness emerges when compared to analogues. Below is a detailed analysis:

Structural Analogues with Thiazole-Oxazole Hybrids

Compound Name Structural Features Unique Aspects Biological Implications
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate Methoxy-substituted phenyl group at thiazole position 5 Similar oxazole moiety but altered substitution pattern Enhanced lipophilicity may improve membrane permeability compared to the 2-methylpropyl variant
Ethyl 5-(2-amino-1,3-thiazol-4-yl)-1,2-oxazole-3-carboxylate Ethyl ester and amino-thiazole substitution Lacks the propanoyl amino linker Reduced steric hindrance may favor binding to smaller enzymatic pockets
Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate Fluorophenyl group at thiazole position 5 Electron-withdrawing fluorine enhances electronic effects Potential for stronger receptor affinity due to polar interactions

Analogues with Divergent Heterocyclic Systems

Compound Name Structural Features Unique Aspects Biological Implications
Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Isoquinolinone-thiazole hybrid Replaces oxazole with isoquinolinone May target kinase pathways due to planar aromatic system
Methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Pyrazole-thiazole hybrid Chlorophenyl group enhances hydrophobic interactions Demonstrates anti-inflammatory activity absent in oxazole-containing analogues
Ethyl (2-{[(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate Pyrazole-thiazole with ethyl acetate Cyclopropyl group introduces ring strain Potential for unique binding conformations in enzyme inhibition

Key Differentiators and Research Insights

Oxazole-Thiazole Synergy: The compound’s oxazole-thiazole combination enables dual hydrogen bonding and π-π stacking, a feature absent in pyrazole or isoquinolinone analogues .

Methoxy on the oxazole fine-tunes electron density, influencing interactions with cytochrome P450 enzymes .

Biological Activity : While most analogues show anticancer or antimicrobial properties, the compound’s unique structure suggests activity against viral proteases or bacterial efflux pumps, though mechanistic studies are pending .

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